An In-depth Technical Guide to 1-Bromo-3-chloro-2,5-difluorobenzene
An In-depth Technical Guide to 1-Bromo-3-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-2,5-difluorobenzene (CAS No. 1160573-67-0), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document elucidates the known physicochemical properties, outlines plausible synthetic strategies based on established methodologies for analogous compounds, and explores its potential reactivity and applications in drug discovery and organic synthesis. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Introduction: The Strategic Importance of Polysubstituted Fluorinated Aromatics
Halogenated aromatic compounds are pivotal intermediates in the synthesis of a vast array of organic molecules, from active pharmaceutical ingredients (APIs) to advanced materials. The strategic incorporation of fluorine atoms, in particular, can profoundly influence a molecule's biological and physical properties. Fluorine's high electronegativity and relatively small van der Waals radius can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1] 1-Bromo-3-chloro-2,5-difluorobenzene presents a unique scaffold with multiple reactive sites, offering medicinal chemists and process scientists a versatile tool for the construction of complex molecular architectures. The distinct electronic environment created by the arrangement of bromine, chlorine, and two fluorine atoms on the benzene ring allows for selective functionalization, making it a valuable synthon in multi-step synthetic sequences.
Core Molecular Data and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1160573-67-0 | [2] |
| Molecular Formula | C₆H₂BrClF₂ | [2] |
| Molecular Weight | 227.43 g/mol | [2] |
| Appearance | Off-white to slight yellow solid or white crystalline powder. Can also be found as a liquid. | [3][4] |
| Purity | Typically ≥96% | [3] |
| InChI | InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | [3] |
| InChI Key | ZXJZOLQKJFVXSE-UHFFFAOYSA-N | [3] |
Note: Specific experimental data for boiling point, melting point, and density are not consistently available for this specific CAS number. Researchers should handle the compound with the expectation that it may be a low-melting solid or a high-boiling liquid.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate. A potential synthetic route to 1-Bromo-3-chloro-2,5-difluorobenzene is outlined below.
Caption: Proposed Sandmeyer reaction pathway for the synthesis of 1-Bromo-3-chloro-2,5-difluorobenzene.
Step-by-Step Experimental Workflow (Hypothetical Protocol)
This protocol is a generalized procedure based on known Sandmeyer reactions for similar substrates and should be optimized for this specific transformation.
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Diazotization:
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Dissolve 3-chloro-2,5-difluoroaniline in a suitable acidic medium, such as an aqueous solution of hydrobromic acid (HBr).
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
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Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen gas evolution should be observed.
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After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to drive the reaction to completion.
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Work-up and Purification:
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The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
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The organic layer is washed with water, dilute sodium hydroxide solution to remove acidic impurities, and then brine.
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The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
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Reactivity and Applications in Drug Discovery
The synthetic utility of 1-Bromo-3-chloro-2,5-difluorobenzene stems from the differential reactivity of its halogen substituents.
Orthogonal Reactivity
The bromine atom is the most likely site for initial functionalization through common cross-coupling reactions. This is due to the C-Br bond being weaker and more susceptible to oxidative addition to a metal catalyst (e.g., Palladium) compared to the C-Cl and C-F bonds. This allows for selective transformations at the C1 position while leaving the other halogen atoms intact for subsequent manipulations.
Caption: Potential cross-coupling reactions at the C-Br bond of 1-Bromo-3-chloro-2,5-difluorobenzene.
Role as a Key Building Block
This molecule can serve as a precursor for a variety of more complex structures. For instance, after a Suzuki coupling at the C1 position, the resulting biaryl system can undergo further functionalization at the C3 position (C-Cl bond) under more forcing conditions or through alternative catalytic systems. The fluorine atoms are generally unreactive towards these cross-coupling reactions and serve to modulate the electronic properties and metabolic stability of the final compound.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 1-Bromo-3-chloro-2,5-difluorobenzene is not widely available, the safety precautions for related halogenated aromatic compounds should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Bromo-3-chloro-2,5-difluorobenzene is a promising, albeit not extensively characterized, building block for organic synthesis. Its polysubstituted and differentially halogenated aromatic ring offers a platform for the strategic and selective introduction of various functional groups. While further research is needed to fully elucidate its physical properties and optimize its synthesis, its potential for application in the development of novel pharmaceuticals and functional materials is significant. Researchers are encouraged to exercise caution and draw upon the established chemistry of analogous compounds when working with this versatile synthon.
References
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Alachem Co., Ltd. 1-Bromo-3-chloro-2,5-difluorobenzene. [Link]
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PubChem. 1-Bromo-3-chloro-2,4-difluorobenzene. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
